molecular formula C6H8O2 B153066 Methyl pent-3-ynoate CAS No. 22377-43-1

Methyl pent-3-ynoate

Cat. No.: B153066
CAS No.: 22377-43-1
M. Wt: 112.13 g/mol
InChI Key: UMYFLLZNADNNSZ-UHFFFAOYSA-N
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Description

Methyl pent-3-ynoate is an alkyne-containing ester with the molecular formula C₆H₈O₂. Its structure features a triple bond between the C3 and C4 positions (relative to the ester group) and a methyl ester moiety. This compound is part of the broader class of ynoates (esters with carbon-carbon triple bonds), which are valuable in organic synthesis for their reactivity in cycloadditions, nucleophilic additions, and as precursors to complex molecules.

Properties

CAS No.

22377-43-1

Molecular Formula

C6H8O2

Molecular Weight

112.13 g/mol

IUPAC Name

methyl pent-3-ynoate

InChI

InChI=1S/C6H8O2/c1-3-4-5-6(7)8-2/h5H2,1-2H3

InChI Key

UMYFLLZNADNNSZ-UHFFFAOYSA-N

SMILES

CC#CCC(=O)OC

Canonical SMILES

CC#CCC(=O)OC

Synonyms

Methyl Pent-3-ynoate

Origin of Product

United States

Comparison with Similar Compounds

Methyl Pent-3-enoate (C₆H₁₀O₂)

Structural Differences :

  • Methyl pent-3-enoate contains a double bond (sp² hybridization) at the C3 position, whereas methyl pent-3-ynoate has a triple bond (sp hybridization) at the same position .
  • The molecular formula differs by two hydrogen atoms (C₆H₁₀O₂ vs. C₆H₈O₂), reflecting the unsaturation degree.

Reactivity Contrasts :

  • Enoates (e.g., methyl pent-3-enoate) undergo electrophilic additions (e.g., halogenation) and Diels-Alder reactions due to the electron-rich double bond.
  • Ynoates (e.g., this compound) participate in cycloadditions (e.g., [2+2] or Huisgen reactions) and nucleophilic additions (e.g., Grignard reactions), leveraging the electrophilic triple bond.
  • The triple bond in ynoates can react with two equivalents of Grignard reagents to form tertiary alcohols, a behavior observed in ethyl pent-4-ynoate reactions .

Physical Properties :

  • Ynoates generally exhibit higher boiling points than enoates due to increased molecular linearity and dipole interactions (e.g., sp-hybridized carbons).
  • This compound is expected to have lower solubility in polar solvents compared to enoates because of reduced electron density in the triple bond region .

Ethyl Pent-3-ynoate (C₇H₁₀O₂)

Structural Differences :

  • Ethyl pent-3-ynoate substitutes the methyl ester group with an ethyl ester (-OCOOCH₂CH₃), increasing its molecular weight (126.15 g/mol vs. ~112.13 g/mol for this compound) .

Reactivity Similarities :

  • Both methyl and ethyl ynoates react similarly with Grignard reagents, requiring two moles of CH₃MgBr to fully reduce the triple bond and form tertiary alcohols .

Physical Properties :

  • The ethyl ester group increases hydrophobicity, making ethyl pent-3-ynoate less volatile than its methyl counterpart.
  • Ethyl esters typically have higher boiling points than methyl esters due to greater molecular weight and van der Waals interactions .

Ethyl Pent-4-ynoate (C₇H₁₀O₂)

Structural Differences :

  • The triple bond is positioned at C4 instead of C3, altering regiochemistry and electronic effects.

Reactivity Implications :

  • The terminal triple bond in pent-4-ynoates may favor terminal alkyne reactivity, such as oxidative cleavage to carboxylic acids, whereas internal ynoates (e.g., pent-3-ynoates) are more stable toward such reactions.
  • Grignard addition patterns may differ due to steric and electronic effects at the C4 position .

Key Research Findings

  • Synthetic Utility: this compound’s triple bond enables diverse transformations, such as forming heterocycles or serving as a dienophile in cycloadditions .
  • Natural Product Context: Methyl esters like sandaracopimaric acid () highlight the prevalence of ester functionalities in natural resins, though ynoates are rare in nature .
  • Regulatory Considerations: Handling ynoates may require precautions due to their reactivity, as suggested by hazard info in ethyl pent-3-ynoate’s documentation .

Q & A

Q. How does this compound’s electronic structure influence its performance in click chemistry vs. traditional organic synthesis?

  • Methodological Answer : Perform NBO analysis to quantify hyperconjugation between the alkyne and ester groups. Compare Fukui indices to identify nucleophilic/electrophilic sites. Experimental validation via competition experiments (e.g., alkyne vs. azide excess) can resolve mechanistic ambiguities .

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